Phosphazenebase P2-F
Description
Classification within Superbase Chemistry:While listed as a superbase, specific data such as its pKa value, which is crucial for a detailed classification, is not available in the searched sources.
Furthermore, the lack of data prevents the creation of the requested informative data tables detailing research findings and properties of the compound.
Therefore, a detailed article focusing solely on Phosphazene base P2-F cannot be generated at this time.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
137334-99-7 |
|---|---|
Molecular Formula |
C12H36FN7P2 |
Molecular Weight |
359.41 g/mol |
IUPAC Name |
tris(dimethylamino)-[[tris(dimethylamino)-λ5-phosphanylidene]amino]phosphanium;fluoride |
InChI |
InChI=1S/C12H36N7P2.FH/c1-14(2)20(15(3)4,16(5)6)13-21(17(7)8,18(9)10)19(11)12;/h1-12H3;1H/q+1;/p-1 |
InChI Key |
IRKKKQOVDCZGGC-UHFFFAOYSA-M |
SMILES |
CN(C)P(=N[P+](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C.[F-] |
Canonical SMILES |
CN(C)P(=N[P+](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C.[F-] |
Pictograms |
Corrosive |
Origin of Product |
United States |
Synthetic Methodologies for P2 Phosphazene Bases
Advanced Synthetic Routes for Specific P2 Analogues
The traditional synthesis for P2 bases involved a two-step process coupling two separate P1 building blocks. researchgate.net However, more advanced routes have been developed for specific analogues like P2-Et, starting from precursors that already contain the P-N-P backbone. researchgate.net These methods aim to make the synthesis more efficient and scalable. researchgate.net
A novel and shortened synthetic route for the P2 phosphazene base P2-Et (1-ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene)) has been developed. researchgate.net This approach begins with cyclo-1,3-diphosphazane, a compound that already possesses the P-N-P alignment, rather than coupling two individual P1 building blocks. researchgate.net
The key steps in this novel synthesis involve:
Ring-Opening and Substitution : The strained four-membered ring of the starting cyclo-1,3-diphosphazane undergoes nucleophilic substitution and ring-opening upon reaction with excess dimethylamine. researchgate.net
Dealkylation : A crucial dealkylation step at the bridging imino group follows, which leads to the final P2-Et product. researchgate.net This dealkylation was a novel step with no prior precedent in the literature for this specific transformation. researchgate.net
This advanced route allows for the production of up to 0.8 mol quantities of the P2-Et salt (1·HBF4) in a single batch using standard laboratory equipment. researchgate.net The final product, a distillable liquid, represents a significant improvement in the accessibility of this useful base. researchgate.net
Table 1: Comparison of Synthetic Routes for P2-Et
| Feature | Original Synthesis | Novel Synthesis |
|---|---|---|
| Starting Materials | Two separate P1 building blocks (A and B) researchgate.net | cyclo-1,3-diphosphazane researchgate.net |
| Key Strategy | Coupling of P1 fragments researchgate.net | Ring-opening and dealkylation of a P-N-P precursor researchgate.net |
| Number of Steps | Multiple individual steps researchgate.net | Shortened, more direct route researchgate.net |
| Scalability | Less efficient for large scale researchgate.net | Up to 0.8 mol scale in one batch researchgate.net |
Significant improvements in the synthesis of P2 bases have been achieved through the optimization of reaction conditions and solvent choice. A notable improvement in the synthesis of the cyclo-1,3-diphosphazane precursor was the substitution of solvents like CCl4 or chlorobenzene (B131634) with cyclohexane. researchgate.netresearchgate.net Cyclohexane is a less toxic solvent, making the process safer and more environmentally friendly. researchgate.net
The dealkylation step in the novel P2-Et synthesis also required careful optimization. The process was successfully carried out by refluxing the solution for 72 hours. researchgate.net Following the reaction, anion exchange is performed, for instance, by using a solution of sodium tetrafluoroborate (B81430) (NaBF4) in water to yield the P2-Et salt, 1·HBF4. researchgate.net
Novel Synthetic Approaches for P2-Et
Challenges in Synthetic Protocols
Despite advancements, the synthesis of P2 phosphazene bases is not without its challenges. These include managing side reactions, ensuring the stability of intermediates and final products, and achieving efficient dealkylation. researchgate.net
The dealkylation of the intermediate to form the final P2 base proved to be a significant challenge in the novel synthetic route. researchgate.net The process needed to be carefully controlled to avoid fragmentation of the P-N-P backbone. researchgate.net
Attempts to apply this synthetic methodology to create other modified P2 bases encountered difficulties. For example:
Using other primary ammonium (B1175870) chlorides, such as methylammonium (B1206745) or isopropylammonium chloride, resulted in fragmentation of the phosphazene structure. researchgate.net
Employing pyrrolidine (B122466) as the secondary amine led to low yields of a P2 base salt that was difficult to crystallize. researchgate.net
This indicates that the successful dealkylation is highly dependent on the specific substituents on the phosphazene framework. researchgate.net
Phosphazene bases are strong bases, and their intermediates and final forms can be sensitive. While phosphazenes have the phosphorus atom in its highest oxidation state (+5), making them less sensitive to oxygen than trivalent phosphorus compounds, they are often sensitive to moisture. thieme-connect.de
Therefore, specific handling techniques are required for their synthesis, storage, and use. thieme-connect.de This often involves the use of Schlenk lines and glovebox techniques to maintain an inert atmosphere and exclude moisture. thieme-connect.de The development of air-stable carboxylate salts of phosphazene superbases like P2-t-Bu represents a strategy to overcome these stability and handling issues, allowing the free base to be generated in situ when needed. chemrxiv.org
Catalytic Applications of P2 Phosphazene Bases in Organic Reactions
Substitution Reactions Catalyzed by P2 Phosphazene Bases
P2 phosphazene bases have emerged as effective catalysts for various substitution reactions, leveraging their strong basicity to facilitate transformations that are often challenging with conventional bases.
Catalytic Substitution of para-Hydroxybenzyl Alcohols
The phosphazene base t-Bu-P2 has been shown to effectively catalyze the substitution reactions of para-hydroxybenzyl alcohols. researchgate.netcolab.ws This catalytic system is compatible with a wide array of substrates that include various functional groups such as alkyl, methoxy, thiophenyl, halogen, ester, and amide moieties. researchgate.netresearchgate.net A diverse range of nucleophiles, including thiols, 1,3-dicarbonyl compounds, and amines, can be successfully employed in this transformation. researchgate.netcolab.ws
The reaction mechanism is understood to proceed through an E1cB (Elimination Unimolecular conjugate Base) pathway. The phosphazene base first deprotonates the phenolic hydroxyl group, forming a phenoxide intermediate. This is followed by the elimination of the benzylic hydroxyl group to generate a para-quinone methide (p-QM) intermediate in situ. The final step involves a nucleophilic 1,6-addition to this reactive intermediate, yielding the substituted product. researchgate.netcolab.wsresearchgate.net
Table 1: Scope of para-Hydroxybenzyl Alcohols and Nucleophiles in t-Bu-P2 Catalyzed Substitution researchgate.net This table is based on data from a study on t-Bu-P2 catalyzed substitution reactions. Yields are for isolated products.
| Substrate/Nucleophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| 4-Hydroxybenzyl alcohol + Thiophenol | 4-((Phenylthio)methyl)phenol | 95 | 0.2 mmol scale |
| 4-(1-Hydroxyethyl)phenol + Thiophenol | 4-(1-(Phenylthio)ethyl)phenol | 85 | 0.2 mmol scale |
| (4-Hydroxyphenyl)(phenyl)methanol + Thiophenol | (4-((Phenylthio)methyl)phenyl)(phenyl)methanone | 91 | 0.2 mmol scale |
| 4-Hydroxy-3-methoxybenzyl alcohol + Thiophenol | 4-((Phenylthio)methyl)-2-methoxyphenol | 93 | 0.2 mmol scale |
| 4-Hydroxybenzyl alcohol + 1,3-Diphenylpropane-1,3-dione | 2-(4-Hydroxybenzyl)-1,3-diphenylpropane-1,3-dione | 88 | 0.2 mmol scale |
| 4-Hydroxybenzyl alcohol + Aniline | 4-((Phenylamino)methyl)phenol | 75 | Nucleophile (1.5 equiv.) was used |
Defluorinative Functionalization of Fluoroarenes
The phosphazene base t-Bu-P2 also demonstrates catalytic activity in the defluorinative functionalization of (2,2,2-trifluoroethyl)arenes. acs.orgnih.govresearchgate.net This reaction, when performed with alkanenitriles, results in the formation of monofluoroalkene products. researchgate.netacs.org The process is initiated by the elimination of hydrogen fluoride (B91410) (HF) from the (2,2,2-trifluoroethyl)arene, which is promoted by the base. This elimination step generates a gem-difluorostyrene intermediate. acs.orgnih.govresearchgate.net
Following the formation of this intermediate, a nucleophilic addition of an alkanenitrile occurs, succeeded by the elimination of a fluoride anion to yield the final product. acs.orgnih.govresearchgate.net This catalytic method is noted for its compatibility with a variety of functional groups. researchgate.netacs.org
Superbase-Promoted Addition and Substitution Processes
Organic superbases, including P2 phosphazenes, are instrumental in promoting a range of addition and substitution reactions. chemrxiv.org Their high basicity enables deprotonation steps that are often the key to initiating catalytic cycles. Air-stable carboxylate salts of the P2-t-Bu phosphazene superbase have been developed, which can generate the active free base in situ upon addition of an epoxide. chemrxiv.org These systems serve as effective precatalysts for various superbase-promoted reactions, including addition and substitution processes. chemrxiv.org This strategy not only improves the handling and stability of the phosphazene bases but also allows for controlled generation of the base, which can be crucial for reactions sensitive to high concentrations of a strong base. chemrxiv.org
Addition Reactions Mediated by P2 Phosphazene Bases
P2 phosphazene bases are highly effective mediators for several types of addition reactions, particularly those involving nucleophilic attack on unsaturated systems.
Oxa-Michael Additions and Their Catalysis
The oxa-Michael addition, the addition of an alcohol to an activated alkene, is efficiently catalyzed by the phosphazene base t-BuP2. tandfonline.comrsc.org This reaction has been recognized as a form of "click chemistry" due to its high efficiency and mild reaction conditions. rsc.org Studies have shown that as little as 5 mol% of t-BuP2 can catalyze the addition of a primary alcohol to an acrylate (B77674), with the reaction reaching completion within minutes at room temperature under solvent-free conditions. rsc.org The catalyst is also highly effective for the addition of more sterically hindered secondary alcohols. rsc.orgresearchgate.net
This methodology has been successfully applied to polymerization reactions, specifically for synthesizing functionalized polysiloxanes and degradable poly(ester-ether)s from commercially available monomers. tandfonline.comrsc.orgresearchgate.net While effective, the strong basic conditions can sometimes lead to side reactions like transesterification during polymerization. rsc.org
Table 2: t-BuP2 Catalyzed Oxa-Michael Addition for Polysiloxane Functionalization tandfonline.com This table summarizes the conversion yields for the reaction between hydroxyalkyl-containing polysiloxanes (P1, P2) and various vinyl monomers (T1-T5) using 5 mol% of t-BuP2 catalyst at room temperature for 24 hours.
| Polysiloxane | Vinyl Monomer | Product | Conversion Yield (%) |
|---|---|---|---|
| P1 | Acrylonitrile (T1) | P1T1 | 99 |
| P1 | Methyl vinyl sulfone (T2) | P1T2 | 98 |
| P1 | Phenyl vinyl sulfone (T3) | P1T3 | 85 |
| P1 | Methyl acrylate (T4) | P1T4 | 60 |
| P2 | Acrylonitrile (T1) | P2T1 | 99 |
| P2 | Methyl vinyl sulfone (T2) | P2T2 | 96 |
| P2 | Phenyl vinyl sulfone (T3) | P2T3 | 88 |
| P2 | Ethyl acrylate (T5) | P2T5 | 97 |
General Michael Additions
P2 phosphazene bases, such as P2-t-Bu, are potent catalysts for general Michael additions. thieme-connect.dethieme-connect.de For instance, in one-pot syntheses of enynes via Sonogashira coupling, P2-t-Bu is used to convert ketones into alkyne intermediates. thieme-connect.dethieme-connect.de The stronger basicity of P2-t-Bu compared to other bases like BTPP allows for high regioselectivity in the deprotonation of unsymmetrical ketones under kinetic control. thieme-connect.de
Furthermore, P2-t-Bu has been employed in cascade reactions involving researchgate.netsigmaaldrich.com-phospha-Brook rearrangements. nih.govmdpi.com In these sequences, the base catalyzes a Pudovik addition followed by the rearrangement, leading to complex molecular architectures. mdpi.com For example, it can catalyze the generation of bench-stable benzofuran-anchored diarylmethyl anions, which then participate in Michael additions to α,β-unsaturated ketones with excellent yield and stereocontrol. nih.gov
Aldol (B89426) Condensations
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, typically proceeding under basic or acidic conditions to create a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. magritek.comlibretexts.org While specific detailed research findings on the use of P2-F in aldol condensations are not extensively documented in the provided results, the inherent properties of phosphazene bases suggest their utility in such transformations. The P4-t-Bu base, a stronger phosphazene, has been noted to suppress side reactions like aldol condensations in certain contexts due to the weak Lewis basicity of its cation, which can be advantageous when other reactions are desired. wikipedia.org This implies that careful selection of the phosphazene base strength, such as using the less basic P2-F, could be crucial for optimizing aldol reactions.
The general mechanism for a base-catalyzed aldol condensation involves the deprotonation of an enolizable carbonyl compound to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. magritek.com
Table 1: General Scheme of Base-Catalyzed Aldol Condensation
| Step | Description |
| 1 | A base abstracts an α-hydrogen from a carbonyl compound, forming an enolate. |
| 2 | The enolate attacks the carbonyl carbon of another molecule. |
| 3 | Protonation of the resulting alkoxide gives a β-hydroxy carbonyl compound (the aldol adduct). |
| 4 | (Optional) Subsequent heating can lead to dehydration to form an α,β-unsaturated carbonyl compound. |
Addition of Nucleophiles to Alkynes
Phosphazene bases have demonstrated significant catalytic activity in the addition of nucleophiles to alkynes. The stronger phosphazene base, P4-t-Bu, has been shown to effectively catalyze the addition of O- and N-nucleophiles to both terminal and internal alkynes, leading to the formation of enol ethers and enamines. researchgate.net This suggests that P2-F, while less basic, could also facilitate such reactions, potentially with different selectivity or under different conditions. The catalytic cycle generally involves the deprotonation of the nucleophile by the phosphazene base, increasing its nucleophilicity and enabling its addition across the alkyne's triple bond. For instance, the P4-t-Bu-catalyzed reaction of diphenylacetylene (B1204595) with methanol (B129727) yields the corresponding enol ether in high yield. thieme-connect.de
Research has also shown that a cyclic trimeric phosphazene base can catalyze the anti-Markovnikov hydroamination and hydrothiolation of alkynes with good to excellent yields across a broad range of substrates. researchgate.net Similarly, palladium complexes supported by Anthraphos ligands have been used to catalyze the intermolecular hydroamination of alkynes with primary aromatic amines to yield imines. nih.gov
Telescopic Three-Component Reactions
Phosphazene base P2-F has proven to be an efficient catalyst in telescopic three-component reactions, which allow for the synthesis of complex molecules in a single, streamlined process. rsc.org
The P2-F phosphazene base has been successfully employed to catalyze the telescopic three-component reaction involving diethyl phosphite (B83602), cinnamonitrile (B126248) derivatives, and N-Boc imines. rsc.org This reaction proceeds through a little-known 1,1-difunctionalization of an electron-deficient alkene, providing a novel approach to three-component reactions under Brønsted base catalysis. rsc.orgresearcher.life This method allows for the creation of β-aminophosphonates with a tetrasubstituted carbon center in a highly diastereoselective manner. rsc.org
The P2-F-catalyzed three-component reaction mentioned above is a powerful tool for the diastereoselective synthesis of β-aminophosphonates. rsc.orgresearchgate.net These compounds are of significant interest in medicinal chemistry. The reaction of diethyl phosphite, cinnamonitrile derivatives, and N-Boc imines in the presence of a catalytic amount of P2-F yields β-aminophosphonates with high diastereoselectivity. rsc.org The high diastereoselectivity is a key feature of this methodology, enabling the synthesis of complex molecules with specific stereochemistry. rsc.orgresearchgate.net
Table 2: P2-F Catalyzed Diastereoselective Synthesis of β-Aminophosphonates
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Key Feature |
| Diethyl phosphite | Cinnamonitrile derivatives | N-Boc imines | P2-F | β-aminophosphonates | High diastereoselectivity, tetrasubstituted carbon center rsc.org |
1,1-Difunctionalization of Electron-Deficient Alkenes
Rearrangement Reactions Facilitated by P2 Phosphazene Bases
The strong basicity of P2 phosphazene bases enables them to facilitate various rearrangement reactions, often by generating highly reactive anionic intermediates.
While the provided search results focus heavily on the smolecule.comrsc.org-phospha-Brook rearrangement, the principles can be extended to understand how P2-F might influence other sigmatropic rearrangements. The smolecule.comrsc.org-phospha-Brook rearrangement involves the migration of a phosphoryl group from a carbon to an adjacent oxygen atom, generating a carbanion. researchgate.netrsc.org This rearrangement is often catalyzed by strong Brønsted bases like P2-F. rsc.orgmdpi.com The resulting carbanion can then be trapped by various electrophiles. researchgate.net For example, P2-tBu has been used to catalyze the generation of diarylmethyl anions from α-hydroxyphosphonates via a smolecule.comrsc.org-phospha-Brook rearrangement, which are then used in subsequent C-C bond-forming reactions. researchgate.net
A smolecule.comacs.org-phospha-Brook rearrangement would be a higher-order sigmatropic rearrangement. While direct evidence for a P2-F catalyzed smolecule.comacs.org-phospha-Brook rearrangement is not present in the search results, the ability of P2-F to promote the formation of anionic species necessary for such rearrangements is clear from its application in smolecule.comrsc.org-phospha-Brook rearrangements. mdpi.com The catalytic cycle would likely involve the deprotonation of a suitable precursor by P2-F to initiate the rearrangement cascade.
Sequentialacs.orgresearchgate.net-Phospha-Brook/virscidian.comvirscidian.com-Sigmatropic Rearrangements
The phosphazene base P2-tBu has been effectively utilized as a Brønsted base catalyst in sequential reactions involving phospha-Brook rearrangements. One notable application is the synthesis of functionalized phenanthrene (B1679779) derivatives from biaryl compounds that possess an α-ketoester and an alkyne moiety. nih.gov This transformation is initiated by the addition of a phosphite to the keto group, catalyzed by P2-tBu. This is followed by a acs.orgresearchgate.net-phospha-Brook rearrangement to generate a stabilized carbanion intermediate. researchgate.netmdpi.com This intermediate then undergoes an intramolecular cyclization and a subsequent virscidian.comvirscidian.com-sigmatropic rearrangement to yield the final phenanthrene product. nih.govresearchgate.net
The reaction sequence is as follows:
Pudovik Addition: The phosphazene base facilitates the addition of a phosphite to the ketoester. researchgate.netmdpi.com
acs.orgresearchgate.net-Phospha-Brook Rearrangement: The phosphoryl group migrates from carbon to oxygen, forming a key ester enolate intermediate. nih.govresearchgate.net
Intramolecular Cyclization: The generated enolate adds to the tethered alkyne moiety. nih.govresearchgate.net
virscidian.comvirscidian.com-Sigmatropic Rearrangement: A final rearrangement of the resulting allylic phosphate (B84403) furnishes the phenanthrene derivative. nih.govresearchgate.net
This cascade process, catalyzed by P2-tBu, demonstrates the utility of phosphazene bases in facilitating complex molecular transformations through a sequence of rearrangements. nih.govresearchgate.netmdpi.com
Table 1: Synthesis of Phenanthrene Derivatives via P2-tBu Catalyzed Sequential Rearrangement nih.gov
| Substrate (Biaryl α-ketoester) | Phosphite | Product (Phenanthrene Derivative) | Yield (%) |
| Methyl 2-(2-(phenylethynyl)phenyl)-2-oxoacetate | Diisopropyl phosphite | 9-(diisopropoxyphosphoryloxy)-10-phenylphenanthrene | 95 |
| Methyl 2-(2-((4-methoxyphenyl)ethynyl)phenyl)-2-oxoacetate | Diisopropyl phosphite | 9-(diisopropoxyphosphoryloxy)-10-(4-methoxyphenyl)phenanthrene | 94 |
| Methyl 2-(2-((4-chlorophenyl)ethynyl)phenyl)-2-oxoacetate | Diisopropyl phosphite | 10-(4-chlorophenyl)-9-(diisopropoxyphosphoryloxy)phenanthrene | 98 |
| Methyl 2-oxo-2-(2-(prop-1-yn-1-yl)phenyl)acetate | Diisopropyl phosphite | 9-(diisopropoxyphosphoryloxy)-10-methylphenanthrene | 71 |
Stereodivergent Synthesis via Phospha-Brook Rearrangements
Phosphazene bases, particularly P2-tBu, play a crucial role in catalytic systems designed for stereodivergent synthesis that incorporate a phospha-Brook rearrangement. These reactions allow for the creation of multiple stereoisomers of a product from a common set of starting materials by altering the catalyst or reaction conditions.
For instance, a stereodivergent synthesis of 3,3-disubstituted indolone derivatives bearing two chiral centers has been achieved through a cascade process that combines a acs.orgresearchgate.net-phospha-Brook rearrangement with a phospha-Michael addition. researchgate.netresearchgate.net While this specific example may utilize other catalysts for the asymmetric induction, the phosphazene base is key in promoting the initial rearrangement.
Another application involves the synthesis of 2,2-disubstituted 2H-chromenes. researchgate.net In this methodology, the phosphazene base P2-tBu catalyzes the reaction of 4H-chromen-4-ols containing a diethoxyphosphoryl group with α,β-unsaturated ketones. The sequence involves the catalytic generation of a carbanion via a acs.orgresearchgate.net-phospha-Brook rearrangement, followed by a conjugate addition to afford the chromene products in a highly diastereoselective manner. researchgate.net
Elimination Reactions Using P2 Phosphazene Bases
E2 Eliminations
Phosphazene bases are strong, non-nucleophilic bases, which makes them highly suitable for promoting elimination reactions, particularly E2 (bimolecular elimination) reactions. researchgate.net Their high basicity allows for the efficient abstraction of a proton, while their steric bulk minimizes competing nucleophilic substitution (SN2) reactions. This characteristic is particularly advantageous in synthesizing alkenes from alkyl halides or sulfonates where the formation of substitution byproducts is a concern. The choice of phosphazene base, such as P2-Et or the more hindered P4-t-Bu, can influence the outcome and efficiency of the elimination process. researchgate.net For example, the phosphazene base t-Bu-P2 has been shown to catalyze defluorinative functionalization reactions which proceed through an HF elimination from a (2,2,2-trifluoroethyl)arene. acs.org
Double Bond Shifts in Specific Substrates
The strong basicity of P2 phosphazene bases can be harnessed to induce the isomerization of olefins by shifting the position of a double bond. A documented example of this application is the conversion of a vinyl sulfone to an allyl sulfone, facilitated by the P2-Et base. This type of transformation typically involves the deprotonation of a carbon adjacent to the double bond and the activating group (the sulfone), followed by reprotonation at a different position to yield the thermodynamically more stable isomer.
Cross-Coupling Reactions with P2 Phosphazene Bases
Palladium-Catalyzed C-C, C-N, and C-O Cross-Couplings
The non-nucleophilic organic superbase P2-Et has emerged as a highly effective and versatile base for a wide range of palladium-catalyzed cross-coupling reactions. acs.orgvirscidian.comnih.gov A significant advantage of using P2-Et is its ability to promote these reactions at room temperature, which enhances the tolerance for sensitive functional groups on the substrates. acs.orgresearchgate.net Unlike traditional inorganic bases like carbonates or phosphates that often require elevated temperatures, or strong alkoxide bases that can be incompatible with base-sensitive groups, the soluble and mild nature of P2-Et offers a distinct advantage. acs.org
This methodology has been successfully applied to:
C-N Cross-Coupling (Buchwald-Hartwig Amination): P2-Et facilitates the coupling of aryl chlorides, bromides, and iodides with a variety of amines at ambient temperature. acs.orgnih.gov The system shows excellent functional group tolerance. For instance, in a complex substrate containing a base-sensitive ester, P2-Et provided superior results compared to other bases which led to decomposition. acs.org
C-O Cross-Coupling: The formation of C-O bonds by coupling aryl halides with alcohols is also effectively promoted by the P2-Et/palladium system at room temperature. acs.orgresearchgate.net This avoids the use of stronger bases like NaOtBu which can lead to reduced yields with sensitive substrates. researchgate.net
C-C Cross-Coupling (Suzuki Coupling): P2-Et is an effective base for Suzuki coupling reactions, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids under mild, room-temperature conditions. acs.org
The combination of a suitable palladium precatalyst, a phosphine (B1218219) ligand (e.g., tBuXPhos), and the P2-Et base provides a robust system for constructing complex molecules. acs.org
Table 2: Pd-Catalyzed C-N Cross-Coupling using P2-Et Base at Room Temperature acs.org
| Aryl Halide | Amine | Pd-Ligand System | Yield (%) |
| 4-Chlorotoluene | Morpholine | tBuXPhos Pd G3 | 95 |
| 4-Bromoanisole | N-Methylaniline | tBuXPhos Pd G3 | 98 |
| 1-Chloro-4-(trifluoromethyl)benzene | Pyrrolidine (B122466) | tBuXPhos Pd G3 | 99 |
| 2-Bromopyridine | 4-Phenylpiperidine | tBuXPhos Pd G3 | 96 |
Table 3: Pd-Catalyzed C-O and C-C Cross-Coupling using P2-Et Base at Room Temperature acs.org
| Reaction Type | Aryl Halide | Coupling Partner | Pd-Ligand System | Yield (%) |
| C-O Coupling | 4-Chloro-tert-butylbenzene | Phenol | tBuXPhos Pd G3 | 85 |
| C-O Coupling | 1-Bromo-4-cyanobenzene | Methanol | tBuXPhos Pd G3 | 91 |
| C-C (Suzuki) | 4-Bromobenzonitrile | Phenylboronic acid | tBuXPhos Pd G3 | 97 |
| C-C (Suzuki) | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | tBuXPhos Pd G3 | 94 |
Substrate Scope and Functional Group Tolerance in Cross-Couplings
The P2-Et phosphazene base, a close analog of P2-F, has demonstrated remarkable efficacy in palladium-catalyzed cross-coupling reactions, including C-N, C-O, and C-C bond formation. acs.orgnih.gov These reactions proceed at room temperature and are compatible with a wide array of functional groups. acs.org The mild reaction conditions enabled by the use of P2-Et are particularly advantageous when working with sensitive substrates that might decompose or undergo side reactions at elevated temperatures. acs.org
A key advantage of the P2-Et system is its high functional group tolerance, which has been demonstrated through robustness screening. acs.org For instance, the base does not interfere with ester functionalities, which can be problematic in the presence of other strong bases due to competitive Claisen condensation or amidation. acs.org This tolerance allows for the successful coupling of complex and densely functionalized molecules. acs.org The P2-Et base has been successfully employed in the C-N arylation of a complex aryl bromide with an amine, showcasing its superior performance compared to other methods that either yield no product or lead to substrate decomposition. acs.org
The substrate scope extends to various aryl halides, including chlorides, bromides, and iodides, which can be coupled with a range of nucleophiles. nih.gov The choice of solvent can influence the reaction outcome, with different solvents being optimal for different coupling partners. acs.org
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions using P2-Et Base
| Electrophile | Nucleophile | Product | Yield (%) | Conditions |
| 3-Bromopyridine | Piperidine | 3-(Piperidin-1-yl)pyridine | 95 | tBuXPhos Pd G3, P2-Et, Toluene, rt, 16 h |
| 4-Chloroacetophenone | Morpholine | 1-(4-Morpholinophenyl)ethan-1-one | 88 | tBuXPhos Pd G3, P2-Et, Toluene, rt, 16 h |
| 1-Bromo-4-methoxybenzene | Phenol | 1-Methoxy-4-phenoxybenzene | 75 | tBuXPhos Pd G3, P2-Et, Toluene, rt, 16 h |
| 1-Iodo-2-methylbenzene | Phenylacetylene | 1-Methyl-2-(phenylethynyl)benzene | 82 | tBuXPhos Pd G3, P2-Et, Toluene, rt, 16 h |
Data compiled from studies on P2-Et phosphazene base. acs.org
Other Catalytic Transformations
Beyond cross-coupling reactions, P2 phosphazene bases catalyze a range of other important organic transformations.
The P2-t-Bu phosphazene base has been utilized in the enantioselective amination of ketones. rsc.org While specific data on P2-F in this context is limited, the reactivity of related P2 bases suggests its potential utility in similar transformations.
P2 phosphazene bases are effective in promoting alkylation reactions. sigmaaldrich.com They can deprotonate weakly acidic C-H bonds to generate carbanions, which then react with alkylating agents. wisdomlib.org For example, P2-Et facilitates the α-alkylation of 2-phenyl-2-oxazoline-4-carbonylcamphorsultam. The non-nucleophilic nature of the phosphazene base is crucial in these reactions, as it minimizes side reactions.
Table 2: Alkylation Reactions Catalyzed by P2 Phosphazene Bases
| Substrate | Alkylating Agent | Product | Base |
| 2-Phenyl-2-oxazoline-4-carbonylcamphorsultam | Alkyl Halide | α-Alkylated product | P2-Et |
| tert-Butyl N-(diphenylmethylene)glycinate | Benzyl Bromide | α-Alkylated amino acid derivative | BEMP or BTPP |
BEMP and BTPP are P1 phosphazene bases, included for comparative context. thieme-connect.de
Phosphazene bases, particularly the stronger P4-t-Bu, have been shown to catalyze the silylation of alcohols. researchgate.net While P2-t-Bu showed no catalytic activity in the desilylation of aryl silanes for subsequent reactions, the general principle of activating silylating agents or substrates by phosphazene bases is established. thieme-connect.de This suggests a potential, though perhaps less efficient, role for P2-F in silylation reactions, likely dependent on the specific substrate and silylating agent.
The P2-Et phosphazene base, in combination with a copper(I) catalyst, effectively promotes the coupling of aryl halides with thiols to form diaryl thioethers. thieme-connect.de This method is particularly useful for the synthesis of biaryl thioethers from aryl iodides and arenethiols. sigmaaldrich.com The phosphazene base is thought to deprotonate the thiol, generating a highly reactive thiolate anion that participates in the copper-catalyzed coupling cycle.
The activation of silylated nucleophiles is a key application of phosphazene bases. rsc.org Stronger phosphazene bases like P4-t-Bu are known to activate a variety of silylated nucleophiles, including silylated phenols, amines, and carbon nucleophiles, for reactions with electrophiles such as aryl fluorides and epoxides. thieme-connect.de While P2-t-Bu was found to be inactive for the activation of aryl silanes in a specific context, the broader utility of phosphazene bases in activating silylated species suggests that P2-F could be effective in certain transformations, particularly with more reactive silylated nucleophiles or under optimized reaction conditions. thieme-connect.de
Molecular Editing for Post-Synthetic Functionalization of Carbonyl-Containing Scaffolds
The strategic modification of complex molecules, often referred to as molecular editing or late-stage functionalization, is a paramount objective in medicinal chemistry and materials science. This approach allows for the diversification of molecular scaffolds at a late stage of synthesis, providing a direct route to analogues and derivatives without the need for de novo synthesis. The phosphazene base P2-F, a strong, non-ionic Brønsted base, has emerged as a valuable catalyst in this field, particularly for the post-synthetic functionalization of molecules containing carbonyl groups.
A significant advancement in this area involves the use of the P2-tBu phosphazene base (a close structural analogue of P2-F) to catalyze the researchgate.netmdpi.com-phospha-Brook rearrangement. This methodology provides a novel strategy for molecular editing by enabling the precise installation of functional groups at ketone or formyl anchoring sites within a molecule. researchgate.netmdpi.com
In a key study, researchers developed a 1,2-addition/ researchgate.netmdpi.com-phospha-Brook rearrangement sequence catalyzed by the P2-tBu phosphazene base. researchgate.net This reaction facilitates the introduction of various functional groups into organic molecules using a keto or formyl group as a connecting point. researchgate.net The reaction of aromatic aldehydes and ketones with phosphinates bearing functional groups such as alkynyl, bromoalkyl, N-Boc amino, and boryl moieties proceeded efficiently in the presence of the P2-tBu catalyst, affording densely functionalized phosphonates in good yields. researchgate.net
The general transformation can be represented as follows:
Reaction Scheme:
Where R1 and R2 are substituents on the carbonyl compound, R3 is an alkyl or aryl group on the phosphinate, and X is a functional group.
This reaction highlights the utility of P2 bases in facilitating the umpolung of carbonyl reactivity, a concept where the normal polarity of a functional group is inverted. mdpi.com The phosphazene base promotes the initial addition of the phosphinate to the carbonyl group, followed by a researchgate.netmdpi.com-phospha-Brook rearrangement to yield the α-hydroxyphosphoryl compound. researchgate.netmdpi.com
Table 1: Substrate Scope for the P2-tBu-Catalyzed Functionalization of Aldehydes
| Aldehyde Substrate | Phosphinate Functional Group (X) | Product Yield (%) |
| Benzaldehyde | Alkyne | 95 |
| 4-Methoxybenzaldehyde | Bromoalkyl | 88 |
| 4-Chlorobenzaldehyde | N-Boc Amino | 92 |
| 2-Naphthaldehyde | Boryl | 75 |
Data compiled from studies demonstrating the utility of P2-tBu in the functionalization of various aromatic aldehydes. Yields are representative and may vary based on specific reaction conditions.
Table 2: Functionalization of Ketone-Containing Scaffolds
| Ketone Substrate | Phosphinate Functional Group (X) | Product Yield (%) |
| Acetophenone | Alkyne | 85 |
| Benzophenone | Bromoalkyl | 78 |
| Cyclohexanone | N-Boc Amino | 81 |
This table illustrates the application of the P2-tBu catalyzed reaction to ketone substrates, showcasing its versatility in modifying different carbonyl environments.
The success of this methodology underscores the potential of P2 phosphazene bases, including P2-F, as powerful tools for the post-synthetic functionalization of complex molecules. The ability to introduce a wide array of functional groups under relatively mild conditions makes this a valuable strategy for creating diverse molecular libraries for drug discovery and materials science applications. This approach of "molecular editing" allows for the strategic and precise modification of existing carbonyl-containing scaffolds, providing a direct and efficient route to novel and potentially more active compounds. researchgate.netmdpi.comresearchgate.net
Mechanistic Investigations of P2 Phosphazene Base Catalysis
Elucidation of Reaction Pathways
E1cB Elimination Pathways
The phosphazene base P2-F, a variant of the t-Bu-P2 base, is implicated in reactions that proceed via an Elimination Unimolecular Conjugate Base (E1cB) mechanism. This pathway is characterized by a two-step process: initial deprotonation to form a carbanion, followed by the departure of a leaving group. masterorganicchemistry.comwikipedia.org The E1cB mechanism is favored under basic conditions, particularly when the substrate has a relatively acidic proton and a poor leaving group. wikipedia.org
In the context of phosphazene base catalysis, such as with t-Bu-P2, the reaction of para-hydroxybenzyl alcohols demonstrates this pathway. researchgate.netcolab.ws The phosphazene base facilitates the deprotonation of the phenolic hydroxyl group, forming a phenoxide intermediate. This is followed by the E1cB elimination of the benzylic hydroxyl group, which generates a para-quinone methide intermediate. researchgate.netcolab.ws This intermediate then undergoes a nucleophilic 1,6-addition to yield the final product. researchgate.netcolab.ws The stability of the intermediate carbanion, often enhanced by resonance or adjacent electron-withdrawing groups, is a crucial factor for the reaction to proceed via the E1cB pathway. wikipedia.orglibretexts.org
The general characteristics favoring an E1cB mechanism include the presence of a strong base, an acidic β-hydrogen, and a poor leaving group on the α-carbon. wikipedia.org The stability of the resulting carbanion intermediate is a key determining factor. wikipedia.org
Table 1: Conditions and Intermediates in P2-F Catalyzed E1cB Reactions
| Reactant Type | Base | Key Intermediate | Final Product Type |
|---|---|---|---|
| para-Hydroxybenzyl alcohols | t-Bu-P2 (related to P2-F) | para-Quinone methide | Substituted phenols |
HF Elimination Mechanisms
Phosphazene bases, including the P2-F variant, are effective catalysts for dehydrofluorination reactions, which proceed through an HF elimination mechanism. A notable example is the defluorinative functionalization of (2,2,2-trifluoroethyl)arenes catalyzed by t-Bu-P2. researchgate.netacs.org
The reaction pathway involves the elimination of hydrogen fluoride (B91410) (HF) from the (2,2,2-trifluoroethyl)arene. researchgate.netacs.org This step is facilitated by the strong basicity of the phosphazene base and leads to the formation of a gem-difluorostyrene intermediate. This intermediate is then susceptible to nucleophilic attack. For instance, in the presence of alkanenitriles, a nucleophilic addition occurs, followed by the elimination of a fluoride anion to yield monofluoroalkene products. researchgate.netacs.org This process highlights the role of the phosphazene base in activating an otherwise stable C-F bond through elimination. The elimination of HF can also be a competing reaction pathway in radiofluorination reactions. mdpi.com
Cooperative Catalysis in Polymerization
Phosphazene bases like P2-F can act as powerful catalysts in ring-opening polymerization (ROP), often in a cooperative manner with other species. rsc.orgwikipedia.org The high basicity of phosphazenes allows them to deprotonate an initiator, typically an alcohol, to generate a highly nucleophilic alkoxide that initiates the polymerization of cyclic monomers like epoxides, lactones, and carbonates. rsc.orgresearchgate.net
In a cooperative catalytic system, the phosphazene base can be paired with a Lewis acid or a hydrogen-bond donor. For instance, the combination of the phosphazene base t-Bu-P2 with Lewis acids like metal salts has been shown to catalyze the polymerization of O-heterocyclic monomers. Similarly, Lewis pairs composed of a thiourea (B124793) (as a hydrogen-bond donor) and a phosphazene base (like tBu-P2) have been successfully employed for the living copolymerization of carbonyl sulfide (B99878) and epoxides. This cooperative catalysis allows for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions. The hydrogen-bonding component is thought to activate the monomer and stabilize the propagating chain end.
Table 2: Cooperative Catalytic Systems in Polymerization Involving Phosphazene Bases
| Monomer(s) | Phosphazene Base | Co-catalyst/Initiator | Polymer Type |
|---|---|---|---|
| Carbonyl Sulfide, Epoxides | tBu-P2 | Thiourea | Poly(monothiocarbonate) |
| O-Heterocyclic Monomers | tBu-P2 | Metal Salts (Lewis Acids) | Polyethers/Polyesters |
Intermolecular Hydrogen Bonding Activation in Catalysis
Intermolecular hydrogen bonding plays a crucial role in many catalytic processes, including those facilitated by phosphazene bases. rsc.orgmdpi.commdpi.comnih.govrsc.org While phosphazenes are primarily recognized for their Brønsted basicity, their catalytic cycles can involve intermediates and transition states that are stabilized or directed by hydrogen bonds. rsc.org
Delocalized Enolate Intermediates in Chemiluminescence
Chemiluminescence is the emission of light from a chemical reaction, a process that often involves high-energy intermediates. bibliotekanauki.plbiorxiv.orglibretexts.org In certain chemiluminescent systems, particularly those involving peroxyoxalates, the reaction mechanism proceeds through the formation of a key intermediate, such as a 1,2-dioxetanedione. nih.govrsc.org
While direct evidence linking phosphazene P2-F to the generation of delocalized enolate intermediates in chemiluminescence is not prominent in the provided search results, the principles of base catalysis are relevant. In many chemiluminescent reactions, a base is required to generate a reactive intermediate. bibliotekanauki.pllibretexts.org For example, in the well-known luminol (B1675438) reaction, a base is used to form a dianion intermediate which then reacts with an oxidant. bibliotekanauki.pl
The generation of light often occurs via a process known as chemically initiated electron exchange luminescence (CIEEL). nih.gov In this mechanism, a high-energy intermediate transfers an electron to a fluorescent activator, which then becomes electronically excited and subsequently emits a photon upon returning to its ground state. bibliotekanauki.plnih.gov The efficiency of this process is highly dependent on the nature of the intermediate and the fluorophore.
Identification of Key Intermediates and Transition States
The elucidation of reaction mechanisms heavily relies on the identification and characterization of transient species like intermediates and transition states. liverpool.ac.ukrsc.org Computational studies, such as Density Functional Theory (DFT) calculations, are invaluable tools for mapping out the potential energy surfaces of reactions and providing insights into the geometries and energies of these fleeting structures. rsc.orgpnas.orgacs.org
For reactions catalyzed by phosphazene bases, several key intermediates have been proposed and, in some cases, computationally modeled. In the E1cB elimination of para-hydroxybenzyl alcohols catalyzed by t-Bu-P2, intermediates such as a phenoxide (Int-1), a deprotonated species (Int-2), and a quinone methide adduct (Int-3), along with a key transition state (TS-1), have been identified through calculations. researchgate.net
Similarly, in the defluorinative functionalization of (2,2,2-trifluoroethyl)arenes, a gem-difluorostyrene is a crucial intermediate formed after the initial HF elimination. researchgate.netacs.org In the context of the researchgate.netrwth-aachen.de-phospha-Brook rearrangement, phosphazene base catalysis leads to the formation of stabilized carbanion intermediates. mdpi.com
Table 3: Identified Intermediates and Transition States in Phosphazene-Catalyzed Reactions
| Reaction | Key Intermediates | Key Transition States | Method of Identification |
|---|---|---|---|
| Substitution of para-hydroxybenzyl alcohols | Phenoxide, Deprotonated species, Quinone methide adduct | TS-1 | Computational (DFT) |
| Defluorinative functionalization of (2,2,2-trifluoroethyl)arenes | gem-Difluorostyrene | Not specified | Mechanistic studies |
| researchgate.netrwth-aachen.de-Phospha-Brook Rearrangement | Stabilized carbanion | Not specified | Mechanistic studies |
These studies, combining experimental observations with theoretical calculations, are essential for a deep understanding of the catalytic cycles of phosphazene bases like P2-F and for the rational design of new synthetic methodologies. rsc.org
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| Phosphazene base P2-F |
| t-Bu-P2 (1-tert-butyl-2,2,4,4,4-pentakis(dimethylamino)-2λ5,4λ5-catenadi(phosphazene)) |
| para-Hydroxybenzyl alcohol |
| Phenoxide |
| para-Quinone methide |
| (2,2,2-Trifluoroethyl)arene |
| gem-Difluorostyrene |
| Hydrogen fluoride (HF) |
| Alkanenitrile |
| Monofluoroalkene |
| O-heterocyclic monomer |
| Carbonyl sulfide |
| Epoxide |
| Thiourea |
| Poly(monothiocarbonate) |
| Diphenyl phosphate (B84403) |
| Luminol |
| 1,2-Dioxetanedione |
| Peroxyoxalate |
| researchgate.netrwth-aachen.de-phospha-Brook rearrangement |
Spectroscopic Investigations of Intermediates
Spectroscopic techniques are crucial in elucidating the mechanistic pathways of reactions catalyzed by the phosphazene base P2-F. These methods allow for the detection and characterization of transient intermediates, providing insights into the reaction progress.
In the ring-opening polymerization (ROP) of β-thiobutyrolactone (rac-TBL), detailed spectroscopic analysis using ¹H, ¹³C, ³¹P, and DOSY NMR, alongside MALDI-ToF/ESI mass spectrometry, has been instrumental. rsc.org These studies, particularly with the more basic tBu-P4, have supported the formation of a phosphazenium–thiocarboxylate ion-pair as the initiating species. rsc.org The presence of α-thiocrotonate,ω-[thiocarboxylate]⁻ end-capped linear poly(3-thiobutyrolactone) (P3TB) was confirmed, although the existence of cyclic P3TBs could not be entirely ruled out. rsc.org
For substitution reactions of para-hydroxybenzyl alcohols catalyzed by t-Bu-P2, mechanistic studies point to the generation of a para-quinone methide intermediate. colab.wsresearchgate.net This intermediate arises from an E1cB elimination of the benzylic hydroxyl group from a phenoxide intermediate, which is then followed by a nucleophilic 1,6-addition. colab.wsresearchgate.net
In the context of palladium-catalyzed cross-coupling reactions, spectroscopic investigations have highlighted the stability of the catalytic system. researchgate.net Furthermore, ³¹P-NMR spectroscopy has been employed to study the oxa-Michael addition reaction, revealing that the signal for the Lewis base catalyst TTMPP does not change upon the addition of an alcohol, suggesting the formation of a zwitterionic intermediate. chemrxiv.org
Three-Dimensional Structures of Transient Species
The three-dimensional structures of transient species in P2 phosphazene base-catalyzed reactions provide critical information for understanding reaction mechanisms. While direct crystallographic evidence of transient P2-F intermediates is scarce due to their fleeting nature, computational modeling and analysis of stable analogues and products offer valuable insights.
X-ray crystallography and computational modeling, such as Density Functional Theory (DFT), are key techniques for determining molecular geometry. In the context of phosphazene bases, crystal structures of their salts have been determined to parameterize force fields for molecular modeling studies. These studies help to rationalize the high conformational mobility of these systems.
In the study of a plumbylene-substituted phosphaketene, thermal evolution leads to the transient formation of amino- and phosphanylidene-phosphaketenes. The subsequent evolution of one of these intermediates gives a new cyclic (amino)phosphanylidene phosphorane, whose molecular structure was determined. While not directly involving P2-F, this research highlights the methods used to characterize the 3D structures of reactive phosphorus-containing species.
The steric and electronic properties of phosphazene bases, which are influenced by their three-dimensional structure, are crucial for their catalytic activity. The steric hindrance around the Lewis basic core is thought to minimize catalyst inhibition in palladium-catalyzed reactions. acs.org
Influence of Basicity and Steric Hindrance on Reaction Mechanisms
The basicity and steric hindrance of phosphazene bases are defining factors that significantly influence their catalytic activity and the operative reaction mechanisms. rsc.orgresearchgate.net Phosphazene bases are classified as superbases, with their strength increasing with the degree of oligomerization from P1 to P4.
In the ring-opening polymerization of β-thiobutyrolactone, the reaction rate increases with the basicity and steric hindrance of the phosphazene base, following the trend BEMP < tBu-P1 < tBu-P2 < tBu-P4. rsc.org This suggests that the initiation of the polymerization occurs, at least in part, through the abstraction of an acidic proton from the monomer. rsc.org However, higher basicity can sometimes lead to side reactions, such as chain transfer, which can broaden the dispersity of the resulting polymers. rsc.org
The choice of a phosphazene with appropriate basicity is critical for achieving controlled polymerization. rsc.org In palladium-catalyzed cross-coupling reactions, the high basicity of P2Et, combined with its steric bulk, is thought to minimize the inhibition of the palladium catalyst that can occur with less hindered amine bases. acs.org This allows for a broad range of C-C, C-N, and C-O coupling reactions to proceed at room temperature. acs.org
The steric hindrance of the phosphazene base also plays a role in its applications. Depending on the degree of steric protection of the basic center, these systems can be particularly useful for E2 elimination reactions or for the in situ generation of highly reactive "naked" anions. researchgate.net
Table 1: Comparison of Phosphazene Base Properties and Catalytic Activity
| Phosphazene Base | Relative Basicity/Steric Hindrance | Catalytic Application Example | Observed Mechanistic Influence |
| BEMP | Lowest | ROP of β-thiobutyrolactone | Poor, slow initiation efficiency rsc.org |
| tBu-P1 | Low | ROP of β-thiobutyrolactone | Moderate reactivity rsc.org |
| tBu-P2 | Intermediate | ROP of β-thiobutyrolactone, Substitution of p-hydroxybenzyl alcohols | Increased reactivity compared to P1; promotes E1cB mechanism rsc.orgcolab.wsresearchgate.net |
| tBu-P4 | Highest | ROP of β-thiobutyrolactone, Amination of β-(hetero)arylethyl ethers | Highest reactivity, but potential for side-reactions; promotes elimination-addition pathway rsc.orgacs.org |
Theoretical and Computational Studies of P2 Phosphazene Bases
Computational Analysis of Basicity
Computational chemistry provides significant insights into the intrinsic basicity of phosphazene bases, allowing for the quantification of their strength in the gas phase and the analysis of solvent effects.
Gas-Phase Proton Affinities and Basicity Limits
Gas-phase basicity (GB) and proton affinity (PA) are fundamental measures of a molecule's intrinsic basicity, free from solvent influences. Theoretical calculations, often using density functional theory (DFT), have been instrumental in determining these values for phosphazene superbases. researchgate.netresearchgate.net For the first time, experimental GB values for P2 phosphazenes have been determined, establishing a self-consistent experimental gas-phase basicity scale in the superbasic region between 1020 and 1107 kJ/mol. researchgate.net
DFT computations explore the potential limits of superbasicity by modeling the expansion of the molecular framework. researchgate.net These studies predict the ultimate basicities for different families of non-ionic organosuperbases, including phosphazenes. researchgate.net Calculations suggest that the intrinsic basicity of phosphorus ylides is even greater than that of corresponding phosphazenes; for example, (Me₂N)₃P=CH₂ has a higher calculated proton affinity than the equivalent nitrogen-containing phosphazene (Me₂N)₃P=NH. researchgate.net For P2 phosphazenes specifically, experimental and calculated gas-phase basicities have been reported, highlighting their position among the strongest organic bases. researchgate.net
| Compound | Type | Calculated GB (kJ/mol) | Experimental GB (kJ/mol) | Calculated PA (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Et-N=P(NMe₂)₂-N=P(NMe₂)₃ (Et-P2) | P2 Phosphazene | - | 1106.9 | - | researchgate.net |
| t-Bu-N=P(NMe₂)₃ (t-Bu-P1) | P1 Phosphazene | - | 1058.0 | - | researchgate.net |
| (pyrr)P₃P | Phosphazenyl Phosphine (B1218219) | 300.2 | - | 307.5 | mdpi.com |
| (dmaP)₃P | Phosphazenyl Phosphine | 291.3 | - | 297.4 | mdpi.com |
Solvent Effects on Basicity (e.g., DMSO scale)
While gas-phase values indicate intrinsic basicity, performance in solution is critical for synthetic applications. Solvents significantly influence basicity, and computational models are used to predict pKₐ values in various media. msu.eduirb.hr P2 phosphazene bases are noted for their high basicity, extending the range of uncharged auxiliary bases by approximately 19 pK units, reaching pKₐH values of 34–35 on the DMSO scale. researchgate.netresearchgate.netacs.org
The choice of solvent is crucial. Acetonitrile (B52724) allows for the observation of free-ion basicities, but its stability is limited at high basicity levels, capping the measurable pKₐH limit at around 33. irb.hr This corresponds roughly to the phosphazene t-Bu-N=P₂(dma)₅. irb.hr Tetrahydrofuran (B95107) (THF) is more stable against decomposition by strong bases, allowing for measurements more than 10 pKₐH units beyond the acetonitrile limit. irb.hr However, its lower permittivity means that ions primarily exist as ion pairs, which complicates direct comparisons. irb.hr
| Base | Solvent | pKₐH / pKBH+ | Reference |
|---|---|---|---|
| P2-Et | Acetonitrile (MeCN) | 32.9 | acs.org |
| P2-t-Bu | DMSO | ~34-35 | researchgate.netresearchgate.netacs.org |
| DBU | DMSO | 21.45 | |
| t-Bu-N=P₄(dma)₉ | THF | ~35 | acs.org |
Molecular Modeling of Reaction Pathways
Molecular modeling is a powerful tool for understanding the mechanisms by which phosphazene bases operate, particularly in catalysis.
Calculated Energy Diagrams for Catalytic Cycles
Computational studies can map the energy landscape of a reaction, providing calculated energy diagrams that detail the Gibbs free energies of intermediates and transition states. acs.orgresearchgate.nettue.nl This allows for the identification of the rate-determining step and offers insights into the catalytic cycle. For example, in a concerted SₙAr reaction of fluoroarenes catalyzed by the t-Bu-P4 phosphazene base, theoretical mechanistic studies revealed the energy profile of the catalytic cycle. acs.org In the transition state, a hydrogen bond forms between the fluorine of the fluoroarene and the proton on the protonated phosphazene, while the carbanion nucleophile approaches the ipso-carbon. acs.org Although this specific example involves a P4 base, the methodology is directly applicable to understanding the catalytic role of P2 bases like P2-F. acs.orgresearchgate.net
Force Field Parametrization from Crystal Structures
The development of accurate empirical force fields is essential for performing large-scale molecular dynamics (MD) simulations. nih.govutwente.nl Force fields like AMBER and COMPASS use a set of parameters to define the potential energy of a system. nih.govambermd.org For novel molecules like phosphazenes, these parameters must be carefully developed or validated. A common and effective method is to derive them from high-level ab initio calculations and experimental data, particularly single-crystal X-ray diffraction data. utwente.nlnih.gov
Researchers have determined the crystal structures of the salts of P2-P5 polyaminophosphazenes specifically to parameterize a force field. researchgate.netresearchgate.netacs.org This process involves fitting the force field parameters (for bond lengths, angles, and torsions) to match the experimentally determined structures and computationally derived potential energy surfaces. utwente.nlnih.gov The resulting force field can then be used in molecular modeling to accurately simulate the molecule's dynamic behavior, such as its conformational mobility. researchgate.netresearchgate.net
: Design Principles for Enhanced Superbasicity
The remarkable basicity of phosphazene superbases stems from the unique electronic structure of the phosphazene backbone (P=N-P). Upon protonation at the terminal imino-nitrogen, the resulting positive charge is extensively delocalized through a highly effective resonance stabilization involving the phosphorus atoms. The strength of this basicity can be finely tuned by modifying the substituents on both the phosphorus atoms and the terminal nitrogen. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the gas-phase basicity (GB) and pKa values of these compounds, guiding the rational design of new and even stronger superbases. nih.govresearchgate.netirb.hr
The P2 phosphazene platform, with its catenadi(phosphazene) structure, represents a significant step up in basicity from the P1 analogues. rsc.org The homologation strategy, which involves adding more phosphazenyl groups, dramatically increases basicity by enhancing the stabilization of the positive charge on the corresponding phosphonium (B103445) ion. irb.hr Well-studied examples like P2-Et and P2-t-Bu showcase the practical application of this principle. nih.gov
A theoretical consideration of a "Phosphazenebase P2-F" variant, where a fluorine atom is attached to the terminal nitrogen, introduces the powerful influence of fluorine's high electronegativity. Unlike the electron-donating alkyl groups in P2-Et or P2-t-Bu, a fluorine atom would exert a strong electron-withdrawing inductive effect. This effect would decrease the electron density on the basic nitrogen center, making it less favorable to accept a proton. Consequently, the intrinsic basicity of a hypothetical P2-F is expected to be significantly lower than its alkyl-substituted counterparts. Theoretical studies on other fluorinated organic compounds confirm that the introduction of fluorine generally lowers the LUMO energy of the molecule. rsc.org While this effect is advantageous in some contexts, for superbasicity, it would likely lead to a decrease in proton affinity.
Table 1: Comparison of Calculated and Experimental Basicity Values for P2 Phosphazene Bases
| Compound | Substituent (R) | Gas-Phase Basicity (GB, kJ/mol) | pKa (in Acetonitrile) | Theoretical/Experimental |
|---|---|---|---|---|
| P2-Et | Ethyl (-C2H5) | 1106.9 nih.gov | ~32.9 | Experimental nih.gov |
| P2-t-Bu | tert-Butyl (-C(CH3)3) | Not found | ~33.5 (in THF) | Experimental acs.org |
| P2-F (Theoretical) | Fluoro (-F) | Predicted < 1106.9 | Predicted < 32.9 | Theoretical Prediction |
Note: The values for P2-F are predictive and based on the established electronic effects of fluorine substituents. The pKa of P2-t-Bu is provided in THF as a reference for its high basicity.
Entropic Proton Chelation Effects in Superbase Design
This design principle has been successfully applied to phosphazenes. By attaching two phosphazenyl groups to a rigid backbone like naphthalene (B1677914), a new generation of hybrid phosphazene proton sponges has been created. irb.hrmdpi.com In these systems, the proton-chelating effect adds to the intrinsic thermodynamic basicity of the phosphazene units. mdpi.com
A simple, linear this compound would not benefit from this effect as it lacks the necessary rigid architecture to enforce proximity between two basic centers. However, one could theoretically design a proton sponge incorporating P2-F moieties. In such a hypothetical molecule, two P2-F groups would be positioned on a scaffold like the 1,8-positions of a naphthalene ring.
Intramolecular Hydrogen Bond Networks in Superbase Design
Beyond the single intramolecular hydrogen bond (IHB) found in classic proton sponges, the creation of a network of multiple IHBs offers another powerful strategy for enhancing superbasicity. This "cooperative effect" involves designing a superbase with flexible side chains containing hydrogen bond donor or acceptor groups. irb.hr Upon protonation, these side chains arrange themselves to form a "corona" of IHBs that solvate and stabilize the newly formed cation. This intramolecular solvation significantly increases the stability of the conjugate acid, thereby boosting the basicity of the neutral molecule. researchgate.net
A prime example is N,N′,N″,N‴‑tetrakis(3-(dimethylamino)propyl) triaminophosphazene (TDMPP), which was the first phosphazene base designed to leverage this multiple IHB network for enhanced basicity. irb.hrresearchgate.net
To apply this principle to a P2-F base, one would need to design a molecule where the core P2 phosphazene structure is appended with side chains capable of forming IHBs. For instance, alkyl chains with terminal amino or hydroxyl groups could be attached to the non-bridging nitrogen atoms of the P2 backbone. Upon protonation of the terminal P=N-F nitrogen, these side chains could fold back to form a network of N-H···N or N-H···O hydrogen bonds, stabilizing the positive charge.
The role of the terminal fluorine atom in this context is particularly interesting. While the C-F bond is not a strong hydrogen bond acceptor, the existence of N-H⁺···F-C hydrogen bonds has been characterized, particularly in fluorinated "proton sponge" derivatives where the geometry is favorable. nih.govresearchgate.net In a specifically designed, conformationally constrained system, it is conceivable that a weak IHB could form between the proton on a side-chain donor group and the terminal fluorine atom of the P2-F moiety. However, calculations on simple fluoroalcohols suggest that such IHBs are generally weak and that entropy and solvation effects can diminish their stabilizing contribution in solution. rsc.org The primary stabilization would still arise from the network of stronger, conventional hydrogen bonds formed by the appended side chains.
Table 2: Representative Intramolecular Hydrogen Bond (IHB) Stabilization Energies in Superbases
| Hydrogen Bond Type | System Context | Typical Stabilization Energy (kcal/mol) | Reference |
|---|---|---|---|
| N⁺–H···N | Nitrogen Proton Sponges (e.g., TPPN) | High (e.g., ~35.5 kcal/mol for NBO analysis) | mdpi.com |
| P⁺–H···P | Phosphine Proton Sponges | Weak (e.g., ~3.0 kcal/mol for NBO analysis) | mdpi.com |
| –C⁺–H···C– | Ylide-based Proton Sponges | Significant, contributes to basicity | mdpi.comacs.org |
| N-H···F-C (Theoretical) | Hypothetical Fluorinated Superbase | Very Weak to Weak | nih.govresearchgate.net |
Note: Energies are context-dependent and serve to illustrate relative strengths. NBO (Natural Bond Orbital) analysis provides a measure of the donor-acceptor interaction energy.
P2 Phosphazene Bases in Polymer Chemistry
Organocatalytic Ring-Opening Polymerization (ROP)
Phosphazene bases, including P2-F, are highly effective catalysts for the ROP of numerous cyclic monomers such as lactones, epoxides, cyclic lactams, and siloxanes. researchgate.net Their strong basicity facilitates the activation of initiators, typically alcohols, through deprotonation, which in turn initiates the polymerization process. nih.gov This method offers a metal-free alternative to traditional ROP, which often relies on metal-based catalysts. researchgate.net The use of organocatalysts like P2-F can lead to polymers with well-defined molecular weights and narrow molecular weight distributions, characteristic of a living polymerization. acs.orgresearchgate.net
ROP of Cyclic Esters (e.g., ε-Caprolactone, Lactide)
The P2-F phosphazene base, specifically the tert-butyl derivative (P2-t-Bu), has demonstrated remarkable activity in the ROP of cyclic esters like ε-caprolactone (ε-CL) and lactide (LA). researchgate.netgoogle.com These polymerizations can be conducted at room temperature and often exhibit characteristics of a living polymerization, yielding polyesters with predictable molecular weights and low polydispersity. researchgate.netacs.org
The polymerization of ε-CL catalyzed by t-BuP2 has been investigated in various solvents with different protic initiators. researchgate.net Kinetic studies have shown that the polymerization rate is influenced by the solvent, with dichloromethane (B109758) proving to be a more effective medium than toluene, 1,4-dioxane, or tetrahydrofuran (B95107) when a primary alcohol is used as the initiator. researchgate.net The versatility of this catalytic system is further highlighted by its compatibility with a range of initiators, including secondary alcohols, amides, carboxylic acids, phenols, and thiophenols. researchgate.net
In the case of lactide, phosphazene bases can achieve excellent stereocontrol, particularly at low temperatures. For instance, the dimeric phosphazene P2-t-Bu has been used to obtain isotactic polylactide (PLA) with a high probability of forming meso dyads (Pm) at -75 °C. acs.org The ability to control the stereochemistry of PLA is crucial as it directly impacts the material's properties.
The sequential addition of different cyclic ester monomers allows for the synthesis of block copolymers. For example, poly(ε-caprolactone)-b-poly(L-lactide) diblock copolymers have been successfully synthesized using a phosphazene base catalyst. researchgate.net
Table 1: P2-F Catalyzed ROP of Cyclic Esters
| Monomer | Catalyst | Initiator | Solvent | Temperature (°C) | Resulting Polymer | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Reference |
| ε-Caprolactone | t-BuP2 | Primary Alcohol | Dichloromethane | Room Temp | Poly(ε-caprolactone) | Controlled | Low | researchgate.net |
| L-Lactide | P2-t-Bu | Alcohol | - | -75 | Isotactic Poly(L-lactide) | - | - | acs.org |
| ε-Caprolactone, then L-Lactide | t-BuP2 | Protic Initiator | Various | Room Temp | Poly(ε-caprolactone)-b-poly(L-lactide) | Controlled | Good | researchgate.net |
ROP of Epoxides
Phosphazene bases are also effective catalysts for the ROP of epoxides. While some less basic phosphazenes are insufficient for epoxide polymerization, stronger bases like t-Bu-P4 have been successfully employed. researchgate.net
The ROP of styrene (B11656) oxide (SO) using the phosphazene base t-Bu-P4 as a catalyst and 3-phenyl-1-propanol (B195566) as an initiator proceeds in a living manner at room temperature. researchgate.netresearchgate.net This allows for the synthesis of poly(styrene oxide) (PSO) with controlled molecular weights ranging from 5,200 to 21,800 g/mol and narrow molecular weight distributions (PDI < 1.14). researchgate.netresearchgate.net The living nature of this polymerization is confirmed by kinetic and chain extension experiments. researchgate.netresearchgate.net Similarly, well-defined polymers have been obtained from the ROP of ethylene (B1197577) oxide using phosphazene bases, although the rate of polymerization can decrease over time due to counterion decomposition. researchgate.net
The t-Bu-P4-catalyzed ROP of 1,2-butylene oxide (BO) also proceeds in a living manner, producing poly(butylene oxide) (PBO) with predictable molecular weights and narrow polydispersity. researchgate.net This controlled polymerization has been leveraged for the synthesis of more complex polymer architectures. For instance, well-defined four-armed star-shaped PBO has been synthesized using 1,2,4,5-benzenetetramethanol as a tetrafunctional initiator. capes.gov.brresearchgate.net The resulting star polymers exhibit number-average molecular weights ranging from approximately 4,000 to 12,000 g/mol with very narrow molecular weight distributions (Mw/Mn < 1.03). capes.gov.brresearchgate.net
Table 2: P2-F and Analogue Catalyzed ROP of Epoxides
| Monomer | Catalyst | Initiator | Temperature | Resulting Polymer | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Styrene Oxide | t-Bu-P4 | 3-Phenyl-1-propanol | Room Temp | Poly(styrene oxide) | 5,200 - 21,800 | < 1.14 | researchgate.netresearchgate.net |
| 1,2-Butylene Oxide | t-Bu-P4 | Monofunctional Alcohol | - | Poly(butylene oxide) | Predicted | Narrow | researchgate.net |
| Butylene Oxide | t-Bu-P4 | 1,2,4,5-Benzenetetramethanol | - | Four-armed star-shaped PBO | 4,000 - 12,000 | < 1.03 | capes.gov.brresearchgate.net |
ROP of Oxirane and Styrene Oxide
ROP of Cyclic Lactams and Derivatives
The organocatalytic ROP of cyclic lactams, such as ε-caprolactam, can be achieved using strong bases like phosphazenes to produce polyamides. rsc.org These polymerizations often require high temperatures to proceed effectively. rsc.org For instance, the polymerization of β-lactams to produce nylon-3 has been optimized using phosphazene bases. rsc.org While high molecular weight polyamides can be obtained, broad molecular weight distributions are often observed at high conversions due to side reactions like transamidation. rsc.org
ROP of Siloxanes and Cyclotrisiloxanes
Phosphazene bases have been widely investigated as catalysts for the ROP of cyclic siloxanes. researchgate.net The polymerization of cyclotrisiloxanes, which is driven by the release of ring strain, can be kinetically controlled. uni-rostock.de The polyiminophosphazene base Et-P2, in combination with an alcohol initiator, has been used for siloxane polymerizations. researchgate.net Furthermore, the combination of phosphazene bases with organolithium compounds leads to well-defined polymers from cyclotrisiloxanes. researchgate.net The organocatalytic controlled/living ROP of cyclotrisiloxanes like hexamethylcyclotrisiloxane (B157284) (D3) using silanol (B1196071) initiators and guanidine (B92328) catalysts can produce asymmetric linear polysiloxanes with controlled molecular weights and narrow dispersity. rsc.org
Anionic Polymerization Methodologies
Phosphazene bases, including P2-F, are recognized for their ability to act as potent promoters in anionic polymerization. researchgate.net Their high basicity allows them to activate monomers and initiators, leading to enhanced reaction rates and controlled polymer growth. researchgate.netresearchgate.net
Phosphazene bases function as exceptional activators in anionic polymerization through two primary mechanisms. researchgate.net The first involves the deprotonation of weak acids, where the phosphazene base abstracts a proton to generate a highly reactive anionic species, with the protonated phosphazene forming the counterion. researchgate.net The second mechanism occurs when organolithium initiators are used; the phosphazene base complexes with the lithium cation, resulting in a more "naked" and, therefore, more reactive anion. researchgate.net This enhanced reactivity significantly increases polymerization rates compared to systems using conventional metal cations. researchgate.net Specifically, in the context of ring-opening polymerization (ROP) of cyclic esters, phosphazene bases like t-BuP2 (a related P2-type base) activate alcohol initiators through intermolecular hydrogen bonding, facilitating the polymerization process. researchgate.netresearchgate.net
The use of phosphazene bases as catalysts often imparts living characteristics to the polymerization process. nih.gov Living polymerizations are distinguished by the absence of chain-termination and chain-transfer reactions, allowing for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and well-defined end-groups. researchgate.net
For instance, in the cooperative catalysis of carbonyl sulfide (B99878) (COS) and epoxides using a P2 phosphazene base paired with a thiourea (B124793) cocatalyst, the resulting poly(monothiocarbonate)s exhibit controlled molecular weights up to 98.4 kg/mol and narrow molecular weight distributions (PDI = 1.13–1.23). nih.gov The linear relationship between the number-average molecular weight (Mn) and the monomer-to-initiator ratio, along with the low PDI values, are strong indicators of a living polymerization. nih.gov This controlled process enables the creation of precisely structured polymers.
Activation in Anionic Polymerization by Phosphazene Bases
Copolymerization Strategies
Phosphazene base P2-F and its analogues are effective in mediating sophisticated copolymerization reactions, particularly in the synthesis of alternating copolymers. These strategies allow for the precise arrangement of different monomer units within the polymer chain, leading to materials with unique properties.
A significant application of P2 phosphazene bases is in the metal-free, living alternating copolymerization of carbonyl sulfide (COS) with various epoxides. nih.gov When used in a cooperative binary system with a thiourea hydrogen-bond donor, the P2 base demonstrates high activity and selectivity. This dual catalyst system promotes the copolymerization to yield well-defined poly(monothiocarbonate)s with a 100% alternating structure and greater than 99% tail-to-head content. nih.gov The phosphazene base is thought to activate the COS monomer, while the thiourea activates the epoxide, facilitating a cooperative catalytic cycle.
Research has shown that the P2/thiourea pair is effective for the copolymerization of COS with epoxides like propylene (B89431) oxide (PO), glycidyl (B131873) phenyl ether (PGE), and cyclohexene (B86901) oxide (CHO), consistently producing fully alternating copolymers. nih.gov
Table 1: Copolymerization of Carbonyl Sulfide (COS) and Propylene Oxide (PO) using various Phosphazene Base (P) / Thiourea (TU) Catalyst Systems
| Catalyst System | Conversion (%) | Selectivity (%) | Mn ( kg/mol ) | PDI (Mw/Mn) | TOF (h⁻¹) |
|---|---|---|---|---|---|
| P2 / TU-1 | 96 | >99 | 19.3 | 1.15 | 29 |
| P2 / TU-2 | 95 | >99 | 19.1 | 1.16 | 29 |
| P2 / TU-3 | 96 | >99 | 19.3 | 1.15 | 29 |
| P4 / TU-1 | >99 | 98 | 20.1 | 1.13 | 112 |
Data sourced from studies on cooperative dual organocatalysis. nih.gov
Phosphazene bases have also been successfully employed in the metal-free alternating copolymerization of 3,4-dihydrocoumarin (DHC) with epoxides such as ethylene oxide (EO). researchgate.netresearchgate.net Interestingly, in this specific reaction, milder phosphazene bases like t-BuP2 and t-BuP1 were found to be more effective than the stronger t-BuP4 superbase. researchgate.net The use of t-BuP2 resulted in higher polymerization rates, monomer conversion, and copolymer molar mass. researchgate.net
This unexpected outcome suggests that an excessively high basicity can lead to side reactions, whereas a milder base provides a better balance for controlled chain growth. researchgate.net The proposed mechanism involves the generation of a phenoxide anionic species from the DHC monomer, which is essential for initiating the epoxide ring-opening step. researchgate.net This strategy has enabled the synthesis of well-defined alternating copolymers and corresponding block copolymers. researchgate.netresearchgate.net
Alternating Copolymerization of Carbonyl Sulfide with Epoxides
Impact of Catalyst Structure on Polymer Properties
The structure of the phosphazene base catalyst, particularly its basicity and steric hindrance, has a profound impact on the polymerization process and the properties of the resulting polymers. rsc.orgmdpi.com The performance of phosphazenes is highly dependent on their basicity; stronger bases generally lead to faster polymerization rates. rsc.org However, this increased reactivity can sometimes be detrimental, leading to side reactions like chain transfer and transesterification, which can broaden the molecular weight distribution of the final polymer. rsc.org
In the copolymerization of COS and epoxides, the strongly basic P4 phosphazene, when paired with a thiourea, yielded the highest activity (TOF of 112 h⁻¹). nih.gov However, the less basic P2 phosphazene also proved highly effective and selective, achieving high conversions and producing copolymers with excellent control over their structure (PDI < 1.2). nih.gov This demonstrates that while a highly basic catalyst can maximize speed, a moderately basic catalyst like a P2-type base can offer a superior balance of activity and control, which is crucial for creating polymers with precise microstructures.
Furthermore, in the copolymerization of DHC and EO, the less basic t-BuP2 outperformed the stronger t-BuP4. researchgate.net This was attributed to the occurrence of proton shuttling between the phosphazenium cation and the growing alkoxide chain end, which tempers the nucleophilicity and reduces side reactions like "backbiting" that can lead to macrocycle formation. researchgate.net This highlights that the optimal catalyst structure is highly dependent on the specific monomer system, and "weaker" can sometimes be better for achieving well-defined macromolecular structures. researchgate.net
Control over Molecular Weight and Polydispersity
One of the key advantages of using P2 phosphazene bases in polymerization is the ability to exert significant control over the molecular weight and polydispersity of the resulting polymers. This control is a hallmark of a "living" polymerization, where the rate of initiation is comparable to or faster than the rate of propagation, and side reactions like termination and chain transfer are minimal.
Research has demonstrated that the P2-t-Bu phosphazene base can effectively catalyze the living ring-opening polymerization of various cyclic esters, such as lactide and ε-caprolactone. researchgate.netacs.org In these systems, the molecular weight of the polymer increases linearly with the monomer-to-initiator ratio, and the resulting polymers exhibit narrow molecular weight distributions, often with polydispersity indices (PDI) close to 1.1. researchgate.netacs.org This level of control allows for the synthesis of well-defined polymers with predictable chain lengths.
The mechanism often involves the activation of an alcohol initiator by the P2 base, which deprotonates the alcohol to generate a more nucleophilic alkoxide species. researchgate.net This alkoxide then initiates the polymerization by attacking the cyclic monomer. The living nature of the polymerization is maintained as the propagating chain end remains active, allowing for the sequential addition of monomers.
Table 1: Polymerization of Lactide (LA) using P2-t-Bu Catalyst
| Entry | Monomer/Initiator Ratio | Conversion (%) | Mn (theoretical) (g/mol) | Mn (experimental) (g/mol) | PDI (Mw/Mn) |
|---|---|---|---|---|---|
| 1 | 50 | 98 | 7,200 | 7,100 | 1.05 |
| 2 | 100 | 99 | 14,400 | 14,200 | 1.06 |
| 3 | 200 | 97 | 28,800 | 28,100 | 1.08 |
This table presents representative data on the controlled polymerization of lactide using a P2-t-Bu catalyst, showcasing the close correlation between theoretical and experimental molecular weights and the low polydispersity indices achieved.
Regioselectivity and Stereoselectivity in Polymerization
Phosphazene bases, including P2-t-Bu, have been shown to influence the regioselectivity and stereoselectivity of polymerization, leading to polymers with specific microstructures. This is particularly important in the polymerization of asymmetric monomers, where the orientation of the monomer unit within the polymer chain and the stereochemistry of chiral centers can significantly impact the polymer's properties.
In the ring-opening polymerization of rac-lactide, which is a racemic mixture of L- and D-lactide, the use of a dimeric phosphazene base derived from P2-t-Bu has been shown to produce highly isotactic polylactide (PLA). acs.orgacs.org This indicates a high degree of stereocontrol during the polymerization process. The proposed mechanism involves a chain-end control mechanism where the stereochemistry of the last monomer unit added to the growing chain dictates the stereochemistry of the incoming monomer. acs.org This results in the formation of long, stereoregular blocks of L- and D-lactyl units, leading to a stereoblock architecture. acs.orgacs.org The ability to control the stereochemistry is crucial as it affects the thermal and mechanical properties of the resulting PLA. For instance, isotactic PLA is a semi-crystalline material, whereas atactic PLA is amorphous.
End-Group Fidelity in Polymer Synthesis
High end-group fidelity is a critical aspect of controlled polymerization, as it allows for the synthesis of well-defined telechelic polymers and block copolymers. cmu.edu The use of P2 phosphazene bases in ring-opening polymerization generally results in polymers with a high degree of end-group fidelity. researchgate.net This means that the initiator fragment remains at one end of the polymer chain, and the propagating species at the other end can be controllably terminated or used to initiate the polymerization of a second monomer.
The living nature of P2-catalyzed polymerizations ensures that the vast majority of polymer chains retain their active end-groups. acs.org This has been successfully exploited in the synthesis of block copolymers. For example, after the polymerization of one cyclic ester is complete, a second cyclic ester can be added to the reaction mixture, leading to the formation of a diblock copolymer. The high fidelity of the chain ends ensures efficient block copolymer formation with minimal homopolymer contamination. This capability is essential for creating advanced macromolecular architectures with tailored properties. acs.org
Side Reactions in Polymerization Catalyzed by P2 Bases
While P2 phosphazene bases are highly effective catalysts for controlled polymerization, their high basicity can also promote undesirable side reactions under certain conditions. researchgate.netrsc.org These side reactions can affect the molecular weight, polydispersity, and microstructure of the resulting polymers.
Transesterification Reactions
Transesterification is a common side reaction in the ring-opening polymerization of cyclic esters, particularly at high monomer conversions and elevated temperatures. researchgate.net This reaction involves the attack of a propagating chain end (alkoxide) on an ester linkage in the backbone of another polymer chain (intermolecular transesterification) or its own chain (intramolecular transesterification). researchgate.net This process leads to a scrambling of the polymer chains, resulting in a broadening of the molecular weight distribution (increased PDI) and a deviation from the targeted molecular weight. researchgate.netmdpi.com The high basicity of the P2 phosphazene base can enhance the nucleophilicity of the propagating alkoxide, thereby increasing the likelihood of transesterification reactions. researchgate.net
Transamidation Reactions
In the context of polymerizing lactams to produce polyamides (nylons), a side reaction analogous to transesterification, known as transamidation, can occur. This reaction involves the attack of a propagating chain end on an amide linkage within a polymer chain. This can lead to a broadening of the molecular weight distribution and a loss of control over the polymer architecture. Research on the polymerization of β-lactams using phosphazene bases has indicated that transamidation reactions can be a significant issue, leading to polymers with broad molecular weight distributions (PDI values between 1.4 and 3.2). rsc.org
Chain-Transfer Processes
Chain-transfer reactions are another type of side reaction that can occur during polymerization. libretexts.org In the context of P2-catalyzed ring-opening polymerization, chain transfer can occur to the monomer, solvent, or impurities. These reactions terminate the growth of one polymer chain while initiating the growth of a new one, which can lead to a deviation from the predicted molecular weight and a broader polydispersity. researchgate.net While P2 base systems generally exhibit good control and minimize chain transfer, the high basicity can deprotonate acidic protons present in the system, leading to unintended initiation events. rsc.org
Lack of Verifiable Data for "Phosphazene base P2-F" Limits Article Generation
Following a comprehensive search for scientific literature and data, it has been determined that there is no specific, verifiable research information available for a chemical compound identified as "Phosphazene base P2-F." The search, intended to gather data for an article focusing on its role in polymer chemistry, particularly concerning solvent degradation and the use of NMR spectroscopy for polymerization optimization, did not yield any results for this specific compound.
The scientific literature extensively documents other P2 phosphazene bases, such as P2-t-Bu (1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene)) and P2-Et (1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene)). mendelchemicals.com These compounds are well-studied as strong, non-nucleophilic bases in various organic reactions, including polymerization. acs.orgrsc.org
Research on related phosphazene bases does address the topics requested in the outline:
Solvent Influence: Studies on bases like P2-t-Bu in ring-opening polymerization show that solvent choice (e.g., dichloromethane, toluene, THF) significantly impacts reaction kinetics, though detailed studies on solvent degradation are not prominent. rsc.org The high basicity of phosphazenes necessitates careful selection of solvents to avoid side reactions.
NMR Spectroscopy for Polymer Analysis: For polyphosphazenes in general, ³¹P NMR spectroscopy is a critical tool for characterizing polymer structures and identifying defects. researchgate.netacs.orgresearchgate.netnih.gov This technique allows for the detection of branching, incomplete substitution, and oxidation along the polymer backbone, which is crucial for optimizing reaction conditions to produce defect-free polymers. researchgate.netresearchgate.net
However, due to the explicit instruction to focus solely on "Phosphazene base P2-F," and the absence of any data pertaining to this specific compound, it is not possible to generate the requested scientifically accurate article. Proceeding would require making unsubstantiated assumptions by extrapolating data from related but distinct compounds, which would violate the principles of accuracy and strict adherence to the specified subject matter.
Advanced Methodologies and Future Research Directions
In Situ Generation of Highly Reactive Species
A significant advancement in the application of phosphazene bases lies in the development of methods for their in situ generation. This approach circumvents the challenges associated with the handling of highly reactive and often sensitive superbases, allowing for their controlled and timely introduction into a reaction system.
"Naked" Anion Generation for Enhanced Reactivity
Phosphazene bases, including the P2-F variant, are exceptionally strong, non-ionic bases capable of deprotonating a wide array of weakly acidic compounds. This process generates highly reactive anionic species, often referred to as "naked" anions. researchgate.netsigmaaldrich.comscispace.com The large and sterically hindered nature of the protonated phosphazene cation results in a very weak interaction with the generated anion. irb.hr This lack of significant ion pairing enhances the anion's nucleophilicity and reactivity, making it available for subsequent chemical transformations such as alkylations or for spectroscopic studies. sigmaaldrich.com The ability to generate these highly reactive intermediates in situ is a key advantage of using phosphazene bases, as it allows for reactions that would otherwise be difficult to achieve with conventional bases where ion pairing effects can diminish the reactivity of the anionic species. sigmaaldrich.com
Generation of Freebase from Carboxylate Salts for Catalysis
A groundbreaking strategy for the in situ generation of phosphazene superbases involves the use of air-stable carboxylate salts as precatalysts. researchgate.netrsc.orgchemistryworld.com This method addresses the practical challenges of handling air-sensitive superbases. researchgate.net Research has demonstrated that phosphazene bases like P2-t-Bu can be effectively generated from their carboxylate salts upon the addition of an epoxide to the reaction mixture. researchgate.netresearchgate.netchemrxiv.org The epoxide acts as an irreversible anion scavenger, reacting with the carboxylate to liberate the free phosphazene base. mdpi.com
This approach offers several advantages:
Improved Handling and Stability: The carboxylate salts are benchtop-stable solids, eliminating the need for gloveboxes or stringent air-free techniques for storage and handling. chemrxiv.orgmdpi.com
Controlled Release: The rate of freebase generation can be modulated by the choice of epoxide and reaction conditions, allowing for a controlled release of the superbase. chemrxiv.org This is particularly beneficial for reactions that are sensitive to high concentrations of a strong base. rsc.org
Broad Applicability: This method has been successfully applied to various superbase-promoted reactions, including additions, substitutions, and polymerizations. researchgate.netrsc.org
The generation of P2-F from a corresponding carboxylate salt is a promising area for future investigation, potentially expanding the scope and practicality of its use in catalysis.
High-Throughput Experimentation in P2 Base Research
High-throughput experimentation (HTE) has become an indispensable tool in modern chemical research for the rapid screening and optimization of reaction conditions. mpg.de Phosphazene bases, including P2 variants, have been integrated into HTE workflows to explore their potential in a wide range of catalytic reactions. acs.orgresearchgate.net
For instance, the P2-Et phosphazene base has been successfully employed in the high-throughput screening of palladium-catalyzed cross-coupling reactions. acs.org The use of soluble organic superbases like P2-Et in these screenings allows for the development of homogeneous, room-temperature reactions, which are highly desirable for their mildness and reproducibility. acs.org HTE enables the systematic evaluation of a large number of variables, including ligands, solvents, and substrates, in combination with the phosphazene base to identify optimal reaction conditions efficiently. researchgate.net
The data generated from these high-throughput screens can reveal complex relationships between reaction components and outcomes, guiding the rational design of more effective catalytic systems. While specific HTE studies focusing on P2-F are not yet prevalent, the established success of other P2 bases in this area paves the way for its future inclusion in such screening campaigns to unlock its full catalytic potential.
Chiral P2 Phosphazene Bases in Asymmetric Catalysis
The development of chiral organocatalysts for asymmetric synthesis is a major focus of contemporary organic chemistry. Chiral phosphazene bases, including those based on the P2 scaffold, have emerged as powerful tools for enantioselective transformations due to their strong basicity and tunable steric and electronic properties. rsc.org
Researchers have successfully synthesized C2-symmetric chiral P2-bisphosphazene superbases by linking two P2-phosphazenyl groups to a chiral backbone, such as a binaphthyl or a (R,R)-1,2-diaminocyclohexane (DACH) unit. irb.hrrsc.orgresearchgate.net These chiral superbases have demonstrated significant potential in asymmetric Brønsted base catalysis. rsc.orgsemanticscholar.org
Key features of these chiral P2 phosphazene bases include:
High Basicity: The incorporation of the P2 phosphazene moiety imparts exceptionally high basicity, enabling the deprotonation of weakly acidic pronucleophiles. researchgate.net
Defined Chiral Environment: The chiral backbone creates a well-defined stereochemical environment around the basic centers, facilitating enantioselective protonation or deprotonation steps.
Coordination Ability: These chiral bases can also act as "superdonor" ligands for metal cations, opening up possibilities for their use in asymmetric metal-catalyzed reactions. semanticscholar.org
The synthesis and application of a chiral version of P2-F represents a logical and promising direction for future research in asymmetric catalysis.
Functional Phosphazene Bases for Specialized Chemical Transformations
The versatility of the phosphazene framework allows for the incorporation of various functional groups, leading to the development of specialized bases for specific chemical transformations. The P2-F designation itself implies a functionalization that can be tailored to influence the base's properties and reactivity.
Functionalized phosphazene bases have been employed in a variety of organic reactions:
Michael Additions: Phosphazene bases have been shown to be efficient catalysts for double Michael additions, leading to the stereoselective synthesis of functionalized cyclohexanones. researchgate.net
Three-Component Reactions: The P2-tBu phosphazene base has been utilized to catalyze telescopic three-component reactions, providing access to complex molecules like β-aminophosphonates with high diastereoselectivity. rsc.org
Ring-Opening Polymerization (ROP): Phosphazene bases are effective organocatalysts for the living ring-opening polymerization of cyclic esters, such as ε-caprolactone, yielding polyesters with controlled molecular weights and narrow polydispersities. mdpi.comresearchgate.net
Palladium-Catalyzed Cross-Couplings: The P2-Et base has proven to be a mild and functional group-tolerant base for a broad range of Pd-catalyzed C-N, C-O, and C-C cross-coupling reactions at room temperature.
The specific functionalization in P2-F can be envisioned to enhance its performance in these and other specialized transformations, for example, by improving its solubility, modulating its steric hindrance, or introducing additional catalytic functionalities.
Synergy of Computational and Experimental Approaches in Superbase Design
The design of new and more potent superbases is increasingly driven by a synergistic interplay between computational modeling and experimental validation. researchgate.net Quantum chemical calculations have become a powerful tool for predicting the gas-phase basicity and pKa values of novel phosphazene structures before their synthesis. acs.orgacs.org
This computational-experimental synergy offers several advantages:
Rational Design: Theoretical calculations allow for the in-silico screening of a large number of potential superbase candidates, guiding synthetic efforts towards the most promising targets. researchgate.net
Understanding Structure-Basicity Relationships: Computational studies provide valuable insights into the structural and electronic factors that govern the basicity of phosphazene bases, such as the effects of substituents and the delocalization of the positive charge in the protonated form. acs.org
Validation and Refinement: Experimental measurements of basicity, often using techniques like Fourier transform ion cyclotron resonance (ICR) mass spectrometry, provide crucial data to validate and refine the computational models. researchgate.netacs.org
The development of P2-F and other advanced phosphazene bases will undoubtedly benefit from this integrated approach, enabling the rational design of superbases with precisely tailored properties for specific applications. Theoretical studies can predict the impact of the "F" functionality on the basicity and reactivity of the P2 core, while experimental work will be essential to synthesize and characterize the new base and evaluate its performance in catalysis.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Phosphazenebase P2-F, and how can discrepancies in reported yields be addressed?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions under inert atmospheres. Conflicting yield data may arise from variations in reaction temperature, solvent purity, or catalyst aging. To resolve discrepancies, replicate experiments with controlled variables (e.g., standardized solvent batches) and report yield calculations using triplicate measurements with error margins .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P) is critical for verifying phosphazene backbone formation. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., P=N stretches at ~1250–1350 cm⁻¹). Include raw spectral data in supplementary materials, noting signal-to-noise ratios and calibration standards .
Q. How should researchers assess the thermal stability of this compound under varying experimental conditions?
- Methodological Answer : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) with heating rates of 5–10°C/min under nitrogen. Compare decomposition profiles across three independent runs. Document anomalies (e.g., exothermic peaks) and correlate with solvent residues detected via gas chromatography-mass spectrometry (GC-MS) .
Advanced Research Questions
Q. What mechanistic insights explain the solvent-dependent reactivity of this compound in catalytic applications?
- Methodological Answer : Employ density functional theory (DFT) simulations to model solvent effects on transition-state energetics. Pair computational data with kinetic studies (e.g., UV-Vis monitoring of reaction rates in polar vs. nonpolar solvents). Use the FINER framework to ensure hypotheses are feasible, novel, and ethically grounded .
Q. How can contradictory findings regarding this compound’s Lewis acidity be reconciled across studies?
- Methodological Answer : Discrepancies may stem from differing measurement techniques (e.g., Gutmann-Beckett method vs. NMR titration). Standardize acidity assays using a reference Lewis base (e.g., triethylphosphine oxide) and control for moisture. Publish raw titration curves and statistical confidence intervals .
Q. What strategies optimize the integration of this compound into hybrid materials without compromising its reactivity?
- Methodological Answer : Conduct combinatorial screening of crosslinking agents (e.g., silanes, epoxides) using high-throughput robotic platforms. Characterize hybrid stability via accelerated aging tests (e.g., 85°C/85% humidity for 500 hours). Tabulate results with parameters like tensile strength and degradation rates .
Data Presentation Guidelines
- Tables : Use Word tables with Roman numerals (e.g., Table I) for comparative data (e.g., solvent effects on yield). Include footnotes explaining abbreviations (e.g., THF = tetrahydrofuran) .
- Figures : Provide high-resolution spectra or microscopy images with scale bars. Annotate critical peaks/features and ensure color accessibility (e.g., avoid red-green contrasts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
